REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=2[N:10]=1.C(Br)C1C=CC=CC=1>C(Cl)Cl>[CH3:1][C:2]1[N:3]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:4]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[N:10]=1
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Name
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2-methyl-1-phenyl-1H-imidazo[4,5-c]pyridine
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Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
CC=1N(C2=C(C=NC=C2)N1)C1=CC=CC=C1
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The solution stirred at rt for 4 h after which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in MeOH (10 mL) and to it 20% Pd(OH)2C (0.24 g)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The reaction was stirred under an atmosphere of hydrogen for 3 h at rt
|
Duration
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3 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure to a white solid (0.60 g, 56% over 2 steps)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
CC=1N(C2=C(CNCC2)N1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |